molecular formula C10H12O3 B093258 4-Ethoxy-3-methoxybenzaldehyde CAS No. 120-25-2

4-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B093258
CAS No.: 120-25-2
M. Wt: 180.2 g/mol
InChI Key: BERFDQAMXIBOHM-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzaldehyde, also known as ethyl-vanillin, is an organic compound with the molecular formula C10H12O3. It is a derivative of vanillin and is characterized by its yellow solid appearance. This compound is commonly used in the flavor and fragrance industry due to its sweet, vanilla-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzaldehyde typically involves the methylation of vanillin. One common method includes the reaction of vanillin with ethyl bromide in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium fluoride. The reaction is carried out at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring to ensure the purity and yield of the product. The final product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-3-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to the hydroxyl group in vanillin, making it suitable for different applications in flavor and fragrance formulations .

Properties

IUPAC Name

4-ethoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERFDQAMXIBOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059509
Record name Benzaldehyde, 4-ethoxy-3-methoxy-
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Molecular Weight

180.20 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Boiling Point

288.00 to 289.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Solubility

1.16 mg/mL at 25 °C
Record name 4-Ethoxy-3-methoxybenzaldehyde
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CAS No.

120-25-2
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Record name 4-Ethoxy-m-anisaldehyde
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Record name 4-Ethoxy-3-methoxybenzaldehyde
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Record name 4-Ethoxy-3-methoxybenzaldehyde
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Record name Benzaldehyde, 4-ethoxy-3-methoxy-
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Record name Benzaldehyde, 4-ethoxy-3-methoxy-
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Record name 4-ethoxy-3-methoxybenzaldehyde
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Record name VANILLIN ETHYL ETHER
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Record name 4-Ethoxy-3-methoxybenzaldehyde
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Melting Point

64 - 65 °C
Record name 4-Ethoxy-3-methoxybenzaldehyde
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Vanillin (10 g., 66 mmol) in acetonitrile (100 ml) was treated with finely-powdered, anhydrous potassium carbonate (12 g., 87 mmol) with vigorous stirring to yield a mobile suspension. Diethyl sulfate (11 ml, 84 mmol) was added at room temperature. The suspension was brought to reflux, becoming quite thick after 10 minutes, but thinning again after 20 minutes. Refluxing was continued for 48 hours, at which point water (5 ml) was added. After an additional 2 hours of reflux, the mixture was cooled and treated with 500 ml ice water. Stirring at 0° for several hours produced a granular precipitate which was filtered off and washed with water. Air drying afforded 11.5 g. of the product (97%) as an off-white solid melting at 61°-62.5° C. NMR and IR data are listed in Tables 3 and 7. ##STR25##
Quantity
10 g
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12 g
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100 mL
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11 mL
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5 mL
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ice water
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500 mL
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product
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

When the EtI and 3-methoxy-4-hydroxybenzaldehyde was substituted for 1-bromopropane and 4-hydroxybenzaldehyde respectively in Example 49, Step A, the identical process afforded the title compound in 90% yield, as light yellow oil. 1H-NMR (CDCl3) 1.49 (tr, 3H, J=6.98 Hz); 3.91 (s, 3H); 4.17 (q, 2H, J=14, 7 Hz); 6.94 (d, 1H, J=8.09 Hz); 7.38-7.43 (m, 2H); 9.02 (s, 1H).
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Yield
90%

Synthesis routes and methods III

Procedure details

A 1-liter four-necked flask fitted with thermometer, mechanical stirrer, and reflux condenser was charged with 62 g 4-hydroxy-3-methoxybenzaldehyde (0.41 mol) and 400 ml isopropyl alcohol. The mixture was stirred for 20 min, and then a 120 ml water solution containing 5 g 18-crown-6 ether and 106.3 g sodium hydroxide (2.66 mol) was gradually dropped thereto using a constant pressure funnel. After dropping, the mixture was stirred for 30 min, and then heated to 60° C. At this temperature, 67.3 g ethyl bromide (0.62 mol) was introduced within 5-6 hours and the reaction was monitored with TLC. After the reaction finished, the mixture was cooled to 15° C., and 400 ml water was then added to quench the reaction. The resulting mixture was extracted three times with ether (300 ml×3). The organic layer was washed with water to pH=7, and dried with anhydrous magnesium sulfate. Part of the ether was removed by flash distillation and then large amount of petroleum ether was added to precipitate crude product. The crude product was recrystallized from diethyl ether/petroleum ether to give 67 g 4-ethoxy-3-methoxybenzaldehyde in a yield of 91%. 1H-NMR (ppm) δ: 9.87 (1H, s; —CHO); 7.31 (1H, m; 2-ArH); 7.26 (1H, m; 6-ArH); 6.86 (1H, m; 5-ArH); 3.98 (2H, q; —CH2); 3.73 (3H, s; —OCH3); 1.42 (3H, t; —CH3). MS (m/Z): 180 (M+).
Quantity
62 g
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400 mL
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67.3 g
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400 mL
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106.3 g
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5 g
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catalyst
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120 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 30.4 g (0.2 mole) of vanilline, 12 g (0.3 mole) of sodium hydroxide and 300 ml of water, then 37.4 g (0.24 mole) of ethyl iodide are added. The reaction mixture is heated to boiling for 15 hours, then cooled and extracted with benzene. The extract is evaporated. The crude residue is dissolved in 110 ml of a 25% aqueous sodium hydroxide solution, clarified with activated charcoal and made alkaline to pH 12. The precipitated crystals are filtered, washed with water and dried. Thus 24.8 g of 3-methoxy-4-ethoxy-benzaldehyde are obtained, yield 69%, m.p.: 65°-67° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
12 g
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37.4 g
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reactant
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-ethoxy-3-methoxybenzaldehyde?

A1: this compound (C10H12O3) exhibits a planar structure where all non-hydrogen atoms lie approximately on the same plane. [] This planarity is evident from the low root-mean-square deviation of 0.046 Å for these atoms. []

Q2: How is this compound relevant to lignin degradation research?

A2: This compound serves as a degradation product of non-phenolic lignin model compounds in the presence of specific radicals. [] Specifically, the cleavage of the α-β bond in 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by carbon-centered radicals (generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere) yields this compound. [] This process mimics the degradation of lignin by white-rot fungi, highlighting the role of radical species in lignin breakdown.

Q3: Can you elaborate on the specific radicals involved in the formation of this compound during lignin degradation?

A3: Research suggests that both carbon-centered radicals (CR) and alkoxyl radicals (AR) play a crucial role in degrading non-phenolic lignin substructures, leading to the formation of this compound. [] While CR is generated from 2,2'-azobis(2-amidinopropane) dihydrochloride under a nitrogen atmosphere, AR is produced in the reaction of Ti(3+) with tert-BuOOH. [] Interestingly, peroxyl radicals, often implicated in lignin degradation, do not appear to participate in the degradation pathway that yields this compound. [] This finding emphasizes the importance of understanding the specific radical species involved in lignin degradation for developing efficient bioprocessing strategies.

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